![molecular formula C15H22N2O4 B13648456 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Adamantane-1-carbonyl)asparagine is a compound that combines the unique structural features of adamantane and asparagine. Adamantane, a tricyclo[3.3.1.13,7]decane, is known for its rigid, three-dimensional structure and is widely used in medicinal chemistry Asparagine is an amino acid that plays a crucial role in the biosynthesis of proteins
Métodos De Preparación
The synthesis of (Adamantane-1-carbonyl)asparagine typically involves the functionalization of adamantane followed by the coupling with asparagine. One common method is the direct radical functionalization of adamantane to introduce a carbonyl group, followed by the coupling with asparagine under peptide coupling conditions . Industrial production methods may involve the use of advanced catalytic systems to improve yield and selectivity.
Análisis De Reacciones Químicas
(Adamantane-1-carbonyl)asparagine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Adamantane-1-carbonyl)asparagine has diverse applications in scientific research:
Biology: The compound’s structural features make it useful in studying protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (Adamantane-1-carbonyl)asparagine involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors, including NMDA receptors and sigma-2 receptors, influencing their activity . The asparagine component can interact with enzymes and proteins, potentially affecting their function and stability. The combined effects of these interactions contribute to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
(Adamantane-1-carbonyl)asparagine can be compared with other adamantane derivatives and amino acid conjugates:
Adamantanone: Similar in structure but lacks the amino acid component, limiting its biological applications.
Adamantane derivatives: These compounds share the rigid structure of adamantane but differ in their functional groups, affecting their reactivity and applications.
Amino acid conjugates: Compounds like (Adamantane-1-carbonyl)asparagine combine the properties of amino acids with other functional groups, offering unique bioactivities and applications.
The uniqueness of (Adamantane-1-carbonyl)asparagine lies in its combination of a rigid, three-dimensional structure with the bioactive properties of asparagine, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
2-(adamantane-1-carbonylamino)-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c16-12(18)4-11(13(19)20)17-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H2,16,18)(H,17,21)(H,19,20) |
Clave InChI |
YFAFLKSEYHRFEL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


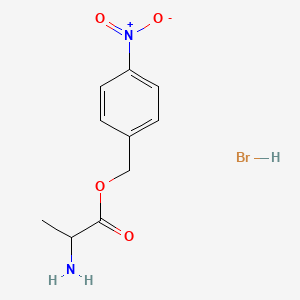
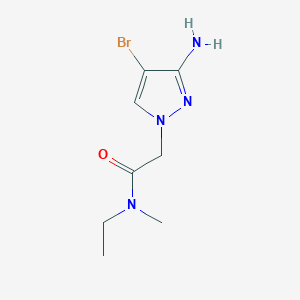
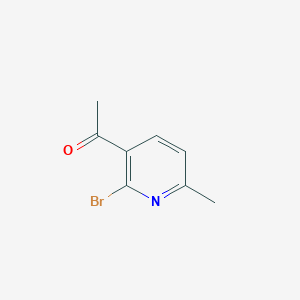
![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
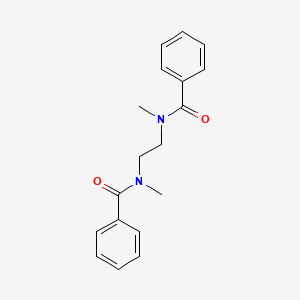
![Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13648393.png)


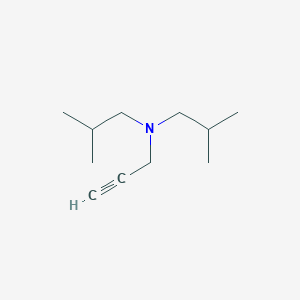
![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
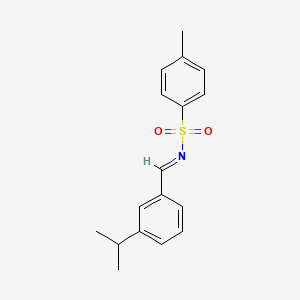
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)

